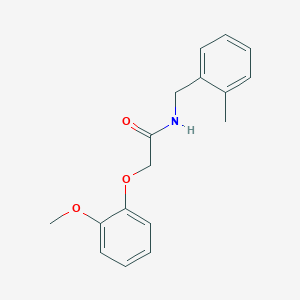![molecular formula C19H30N2O2 B3938631 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide
Descripción general
Descripción
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide, also known as IBMPFD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMPFD is a piperidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide involves its ability to bind to the hydrophobic regions of amyloid-beta and alpha-synuclein, thereby preventing their aggregation. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide also enhances the activity of chaperone proteins, which are responsible for the clearance of misfolded proteins from the brain. This dual mechanism of action makes N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide a promising candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of amyloid-beta and alpha-synuclein aggregation, enhancement of chaperone protein activity, and improvement of cognitive function in animal models of Alzheimer's and Parkinson's. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in aqueous solutions. However, its relatively high cost and limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential use in the treatment of other neurodegenerative diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide analogs with improved pharmacological properties may lead to the discovery of more effective treatments for neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with the pathogenesis of Alzheimer's and Parkinson's, respectively. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide has also been shown to enhance the clearance of these proteins from the brain, which may help to prevent the progression of these diseases.
Propiedades
IUPAC Name |
2-methoxy-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)11-16-6-8-17(9-7-16)12-21-10-4-5-18(13-21)20-19(22)14-23-3/h6-9,15,18H,4-5,10-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPZDJRDQAFSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3938562.png)


![N-bicyclo[2.2.1]hept-2-ylmethanesulfonamide](/img/structure/B3938591.png)
![N-ethyl-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B3938603.png)
![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3938605.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3938612.png)
![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)
![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)
![N-(3,5-dimethylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B3938644.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)
![1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3938668.png)